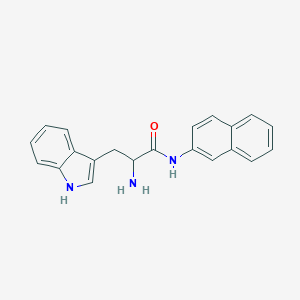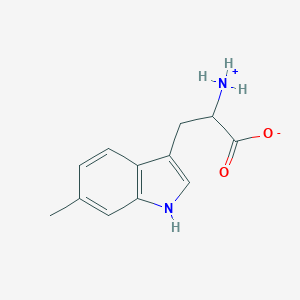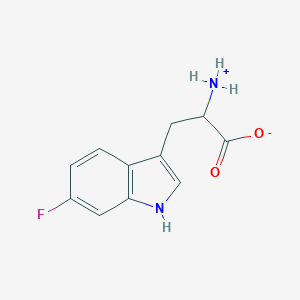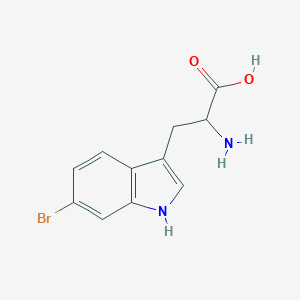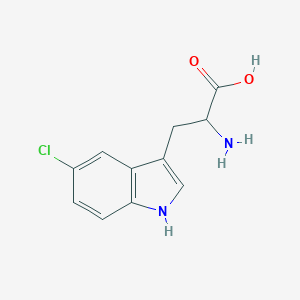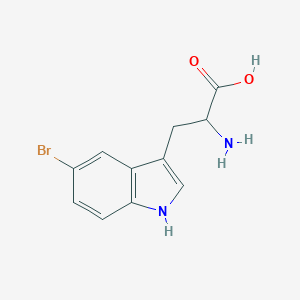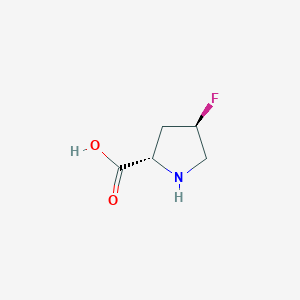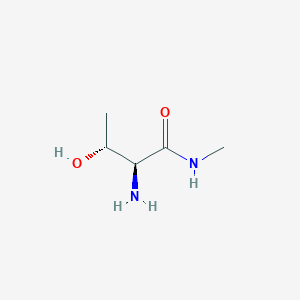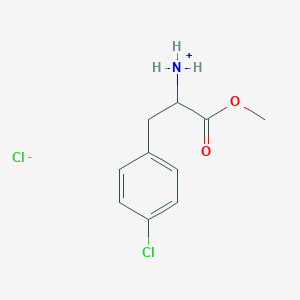
4-氯-DL-苯丙氨酸甲酯盐酸盐
描述
4-Chloro-DL-phenylalanine methyl ester hydrochloride, also known as para-Chlorophenylalanine methyl ester hydrochloride, is a compound that belongs to the class of phenylalanine derivatives . It is a derivative of phenylalanine with a chloro group attached to the para position of the phenyl ring . It is a reversible inhibitor of tryptophan hydroxylase and is used as a serotonin synthesis inhibitor .
Molecular Structure Analysis
The molecular formula of 4-Chloro-DL-phenylalanine methyl ester hydrochloride is ClC6H4CH2CH(NH2)CO2CH3·HCl . Its molecular weight is 250.12 .Physical And Chemical Properties Analysis
The compound is a powder with a melting point of 186-189 °C (lit.) . It should be stored at −20°C .科学研究应用
Tryptophan Hydroxylase Inhibition
This compound acts as a tryptophan hydroxylase inhibitor . Tryptophan hydroxylase is an enzyme critical for the synthesis of serotonin. By inhibiting this enzyme, researchers can study the effects of reduced serotonin levels in various models. This has implications in understanding disorders related to serotonin deficiency.
Induction of 5-HT Depletion
It has been utilized to induce 5-hydroxytryptamine (5-HT) depletion in rats . This application is significant in neuroscience research, particularly in the study of depression, anxiety, and other mental health conditions where serotonin plays a key role.
Cognitive Defects Study
Studies have shown that this chemical is associated with cognitive defects in rodents . This application is crucial for developing models of cognitive impairment and for testing potential therapeutic interventions.
Glucose Intolerance in Pregnancy
The compound stimulates glucose intolerance in pregnant mice . This is particularly useful in studying gestational diabetes and its impact on both the mother and the developing fetus.
Insomnia Models
It has been used to induce insomnia in rat models . This application helps in the exploration of sleep disorders and the development of new treatments for insomnia.
Serotonin Effects on Embryos
Researchers have used this compound to treat embryos to examine its effect on serotonin . This is important for understanding the role of neurotransmitters during early development.
Selection of Transformants
The compound is used for the selection of Enterococcus faecalis transformants with specific plasmids . This application is valuable in genetic engineering and microbiology research.
Behavioral Studies in Zebrafish
It serves as a TPH1 inhibitor to treat kras+ male zebrafish . This application is used to study the behavioral effects of altered serotonin levels in a model organism.
作用机制
Target of Action
The primary target of 4-Chloro-DL-phenylalanine methyl ester hydrochloride is Tryptophan Hydroxylase (TPH) . TPH is a rate-limiting enzyme involved in the synthesis of serotonin, also known as 5-hydroxytryptamine (5-HT) .
Mode of Action
4-Chloro-DL-phenylalanine methyl ester hydrochloride acts as an inhibitor of Tryptophan Hydroxylase . It prevents the conversion of L-tryptophan to 5-hydroxytryptamine, thereby reducing the levels of serotonin .
Biochemical Pathways
The compound affects the serotonin synthesis pathway . By inhibiting Tryptophan Hydroxylase, it prevents the conversion of L-tryptophan to 5-hydroxytryptamine, leading to a decrease in serotonin levels . This can have downstream effects on various physiological processes that are regulated by serotonin, including mood, sleep, and appetite.
Pharmacokinetics
It is noted that the compound is able to cross the blood-brain barrier more effectively than p-chlorophenylalanine , which suggests it may have good bioavailability in the central nervous system.
Result of Action
The inhibition of serotonin synthesis by 4-Chloro-DL-phenylalanine methyl ester hydrochloride can lead to a variety of effects at the molecular and cellular level. For instance, it has been associated with cognitive defects in rodents . It can also stimulate glucose intolerance in pregnant mice .
未来方向
4-Chloro-DL-phenylalanine methyl ester hydrochloride has been used in various studies. For instance, it has been used to induce 5-hydroxytryptamine (5-HT) depletion in rats . It has also been associated with cognitive defects in rodents and has been found to stimulate glucose intolerance in pregnant mice . These studies suggest potential future directions for research involving this compound.
属性
IUPAC Name |
methyl 2-amino-3-(4-chlorophenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7;/h2-5,9H,6,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBCWTWQAFLKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931184 | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-DL-phenylalanine methyl ester hydrochloride | |
CAS RN |
14173-40-1 | |
| Record name | Phenylalanine, 4-chloro-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14173-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chlorophenylalanine methyl ester hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 4-chloro-3-phenyl-DL-alaninate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.552 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-DL-PHENYLALANINE METHYL ESTER HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OC0YKX1H41 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-chloro-DL-phenylalanine methyl ester hydrochloride exert its biological effects?
A1: 4-chloro-DL-phenylalanine methyl ester hydrochloride (PCPA) acts as an irreversible inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in the biosynthesis of serotonin. [, , , ] By blocking serotonin synthesis, PCPA effectively depletes serotonin levels in the brain. [, , , ] This depletion has been used in research to investigate the role of serotonin in various behavioral and physiological processes.
Q2: What is the role of 4-chloro-DL-phenylalanine methyl ester hydrochloride in studying cognitive flexibility and depression?
A2: Researchers have utilized PCPA to induce serotonin depletion in animal models to study the impact on cognitive flexibility, a key aspect of depression. [] Impairments in reversal learning, a measure of cognitive flexibility, were observed in rats treated with PCPA. [] This suggests that serotonin plays a crucial role in cognitive flexibility, and disruptions in serotonin signaling may contribute to cognitive deficits observed in depression.
Q3: Can the effects of 4-chloro-DL-phenylalanine methyl ester hydrochloride be reversed?
A3: As an irreversible inhibitor of tryptophan hydroxylase, the effects of PCPA are long-lasting. [, , , ] The recovery of serotonin levels relies on the synthesis of new enzyme molecules. Therefore, studies employing PCPA often involve a washout period or the use of control groups to account for the prolonged depletion of serotonin.
Q4: Has 4-chloro-DL-phenylalanine methyl ester hydrochloride been used to investigate the analgesic properties of traditional medicines?
A4: Yes, 4-chloro-DL-phenylalanine methyl ester hydrochloride has been used in research exploring the analgesic effects of toad cake and toad-cake-containing herbal drugs. [] When co-administered with these traditional remedies, PCPA blocked their analgesic effects in both nociceptive and neuropathic pain models in mice. [] This suggests that the pain-relieving properties of these herbal preparations might be mediated through serotonergic mechanisms.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






